molecular formula C19H21N3OS2 B12585621 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-

Cat. No.: B12585621
M. Wt: 371.5 g/mol
InChI Key: JCQSOXKEFJUXDX-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- (CAS: 606113-44-4) is a thioether-linked acetamide derivative featuring a thieno[2,3-d]pyrimidine core. Its structure includes a 5-ethyl-2,6-dimethyl substitution on the thienopyrimidine ring and a 4-methylphenyl acetamide group.

Key structural attributes:

  • Molecular formula: Likely C₁₉H₂₂N₃OS₂ (inferred from analogs, e.g., : C₂₀H₂₁N₃O₂S₂).
  • Substituents: Thienopyrimidine core with ethyl, methyl, and thioether linkages; para-methylphenyl acetamide group.

Properties

Molecular Formula

C19H21N3OS2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H21N3OS2/c1-5-15-12(3)25-19-17(15)18(20-13(4)21-19)24-10-16(23)22-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,22,23)

InChI Key

JCQSOXKEFJUXDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl chloride with N-(4-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine ring system can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name / ID Substituents / Core Modifications Molecular Formula Melting Point (°C) Solubility (mg/L, 25°C) LogP PSA (Ų)
Target Compound 5-ethyl-2,6-dimethylthienopyrimidine; 4-methylphenyl C₁₉H₂₂N₃OS₂* Not reported Not reported ~4.8† ~125†
Compound 10 4-methylphenyl; oxy linkage C₂₁H₂₀N₄O₂S 204–205 Not reported Not reported 89.3
Compound 5.15 4-phenoxy-phenyl; dihydropyrimidinone C₁₉H₁₇N₃O₃S 224–226 Not reported Not reported 102.3
Compound 5.7 2,5-dimethylphenyl C₁₇H₁₉N₃O₂S >248 Not reported Not reported 95.2
3-acetylphenyl C₂₀H₂₁N₃O₂S₂ Not reported 2.193 4.876 125.49

*Inferred from analogs; †Estimated based on .

Key Observations :

  • Substituent Impact on Solubility : The 3-acetylphenyl analog () has low aqueous solubility (2.193 mg/L), likely due to high lipophilicity (LogP = 4.876). Para-substituted phenyl groups (e.g., 4-methylphenyl in the target compound) may exhibit similar trends .
  • Linkage Effects : Compound 10 () replaces the thioether with an oxy group, reducing molecular weight (376.0 vs. ~399 in ) and polar surface area (PSA = 89.3 vs. ~125 in thio-linked analogs), which could enhance membrane permeability .

Key Observations :

  • Synthesis Efficiency : Yields for analogs range from 58% to 73%, with alkylation of thiopyrimidines being a common method () . The target compound’s synthesis route is unspecified but likely follows similar protocols.
  • Spectral Trends : NH protons in acetamide derivatives (e.g., δ 10.08 in Compound 5.15) are highly deshielded, consistent with hydrogen bonding. Aromatic proton shifts vary with substituent electronic effects .

Pharmacokinetic and Physicochemical Profiles

  • LogP and PSA : The 3-acetylphenyl analog () has a high LogP (4.876) and PSA (125.49), suggesting moderate bioavailability but poor solubility. The target compound’s para-methylphenyl group may slightly reduce LogP compared to acetylated analogs .
  • Thermal Stability: Melting points vary widely (>248°C for Compound 5.7 vs. 143–145°C for ), reflecting differences in crystallinity and intermolecular forces (e.g., hydrogen bonding in dihydropyrimidinones) .

Biological Activity

Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- is a complex organic compound with significant potential in medicinal chemistry due to its unique thieno[2,3-d]pyrimidine structure. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3OS2
  • Molar Mass : 399.57 g/mol
  • CAS Number : 606113-51-3

The compound features a thieno[2,3-d]pyrimidine core that is known for its diverse pharmacological properties. The presence of the acetamide moiety and the methylphenyl group contributes to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with thieno[2,3-d]pyrimidine structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The mechanisms behind these activities typically involve:

  • Enzyme Inhibition : Compounds like Acetamide can inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with various receptors may lead to altered cellular signaling pathways.
  • Cell Cycle Disruption : Some studies suggest that thieno[2,3-d]pyrimidine derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study focusing on similar thieno[2,3-d]pyrimidine derivatives demonstrated significant antimicrobial activity against various pathogens. The mechanism involved the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

CompoundActivityTarget Pathogen
Thieno[2,3-d]pyrimidine Derivative AModerateE. coli
Thieno[2,3-d]pyrimidine Derivative BHighS. aureus
Acetamide DerivativeSignificantPseudomonas aeruginosa

Anticancer Properties

In vitro studies have shown that Acetamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate key signaling pathways (e.g., PI3K/Akt) has been noted as a crucial factor in its anticancer effects.

Case Studies

  • Case Study 1 : A high-throughput screening identified Acetamide as a potential positive allosteric modulator (PAM) for MRGPRX1 receptors in HEK293 cells. The compound exhibited a significant increase in receptor activity compared to controls .
  • Case Study 2 : In a comparative study on the stability of thieno[2,3-d]pyrimidine derivatives in human liver microsomes, Acetamide showed improved metabolic stability over several analogs, suggesting its viability for further therapeutic development .

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